

# Physical and chemical properties of 1-(3,4-dimethoxybenzoyl)azepane

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## Compound of Interest

Compound Name: 1-(3,4-dimethoxybenzoyl)azepane

Cat. No.: B5631984

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## In-Depth Technical Guide: 1-(3,4-dimethoxybenzoyl)azepane

Disclaimer: Publicly available experimental data for the specific compound **1-(3,4-dimethoxybenzoyl)azepane** is limited. This guide provides a comprehensive overview based on the known properties of its constituent functional groups—the azepane ring and the 3,4-dimethoxybenzoyl group—and general principles of organic chemistry. The experimental data presented is extrapolated from closely related compounds and should be considered predictive.

## Introduction

**1-(3,4-dimethoxybenzoyl)azepane** is a synthetic organic compound featuring a seven-membered azepane ring N-acylated with a 3,4-dimethoxybenzoyl group. The azepane moiety is a saturated heterocycle that serves as a scaffold in numerous pharmaceutically active compounds, valued for its conformational flexibility. The 3,4-dimethoxybenzoyl group, derived from veratric acid, is also found in various biologically active molecules. This guide explores the predicted physical and chemical properties, a plausible synthetic route, and general characterization methods for this compound, targeting researchers and professionals in drug development.

## Predicted Physical and Chemical Properties

Quantitative experimental data for **1-(3,4-dimethoxybenzoyl)azepane** is not readily available in the scientific literature. The following table summarizes predicted properties based on the analysis of its chemical structure and data from analogous compounds.

Property	Predicted Value	Notes
Molecular Formula	C <sub>15</sub> H <sub>21</sub> NO <sub>3</sub>	Calculated from the chemical structure.
Molecular Weight	263.33 g/mol	Calculated from the molecular formula.
Appearance	White to off-white solid	Predicted based on similar N-acylated azepanes.
Melting Point	Not available	Expected to be a solid at room temperature.
Boiling Point	Not available	Likely high due to the molecular weight and polar nature.
Solubility	Soluble in organic solvents (e.g., DMSO, DMF, methanol, chloroform); sparingly soluble in water.	The amide linkage and methoxy groups offer some polarity, while the overall structure remains largely nonpolar.
pKa	Not available	The amide nitrogen is non-basic.

## Synthesis and Experimental Protocols

A plausible and common method for the synthesis of **1-(3,4-dimethoxybenzoyl)azepane** is the acylation of azepane with 3,4-dimethoxybenzoyl chloride.

### General Synthesis Protocol: Acylation of Azepane

This protocol describes a general procedure for the synthesis of **1-(3,4-dimethoxybenzoyl)azepane** via Schotten-Baumann reaction conditions.

## Materials:

- Azepane
- 3,4-Dimethoxybenzoyl chloride
- Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
- Triethylamine ( $\text{Et}_3\text{N}$ ) or Pyridine, as a base
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for elution

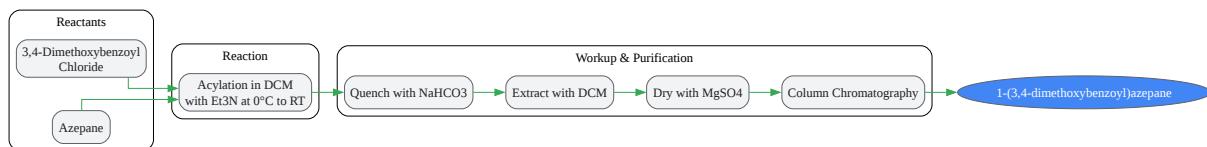
## Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azepane (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
- Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes.
- Acylation: Slowly add a solution of 3,4-dimethoxybenzoyl chloride (1.0 to 1.2 equivalents) in anhydrous dichloromethane to the reaction mixture.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (azepane) is consumed.
- Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with

dichloromethane (3x).

- Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure **1-(3,4-dimethoxybenzoyl)azepane**.

## Synthesis Workflow Diagram



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Caption: General workflow for the synthesis of **1-(3,4-dimethoxybenzoyl)azepane**.

## Spectroscopic Characterization (Predicted)

The following are predicted spectral data based on the structure of **1-(3,4-dimethoxybenzoyl)azepane**.

### <sup>1</sup>H NMR Spectroscopy

- Aromatic Protons: Signals in the range of  $\delta$  6.8-7.5 ppm corresponding to the three protons on the dimethoxybenzoyl ring.
- Methoxy Protons: Two singlets around  $\delta$  3.9 ppm, each integrating to 3H, for the two methoxy groups.

- Azepane Protons ( $\alpha$  to Nitrogen): Broad multiplets around  $\delta$  3.5-3.8 ppm.
- Azepane Protons (other): Broad multiplets in the range of  $\delta$  1.5-1.9 ppm.

## **<sup>13</sup>C NMR Spectroscopy**

- Carbonyl Carbon: A signal around  $\delta$  170 ppm.
- Aromatic Carbons: Signals between  $\delta$  110-150 ppm.
- Methoxy Carbons: Signals around  $\delta$  56 ppm.
- Azepane Carbons: Signals in the aliphatic region, typically between  $\delta$  25-50 ppm.

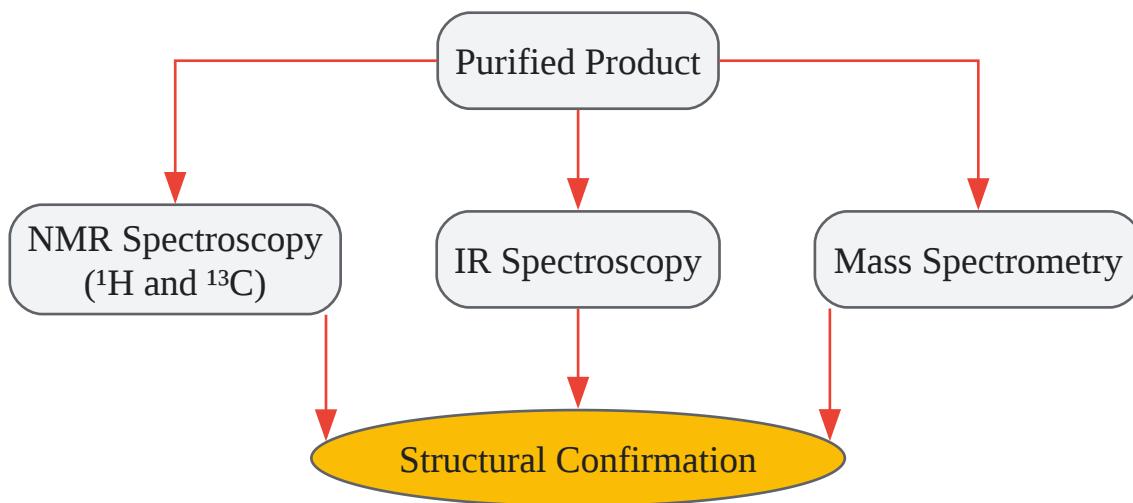
## **Infrared (IR) Spectroscopy**

- C=O Stretch (Amide): A strong absorption band around  $1630\text{-}1650\text{ cm}^{-1}$ .
- C-N Stretch: An absorption band around  $1200\text{-}1300\text{ cm}^{-1}$ .
- C-O Stretch (Aromatic Ether): Strong absorptions around  $1250\text{ cm}^{-1}$  and  $1020\text{ cm}^{-1}$ .
- C-H Stretch (Aliphatic): Absorptions just below  $3000\text{ cm}^{-1}$ .
- C-H Stretch (Aromatic): Absorptions just above  $3000\text{ cm}^{-1}$ .

## **Mass Spectrometry**

- Molecular Ion Peak ( $M^+$ ): Expected at  $m/z = 263.15$ .
- Fragment Ions: A prominent fragment corresponding to the 3,4-dimethoxybenzoyl cation at  $m/z = 165.06$ .

## **Characterization Workflow Diagram**



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Caption: Workflow for the spectroscopic characterization of the synthesized compound.

## Biological Activity and Signaling Pathways

There is no specific information in the scientific literature regarding the biological activity or the signaling pathways associated with **1-(3,4-dimethoxybenzoyl)azepane**. However, the azepane scaffold is present in a wide range of biologically active compounds, and molecules containing the 3,4-dimethoxyphenyl moiety are known to interact with various biological targets.

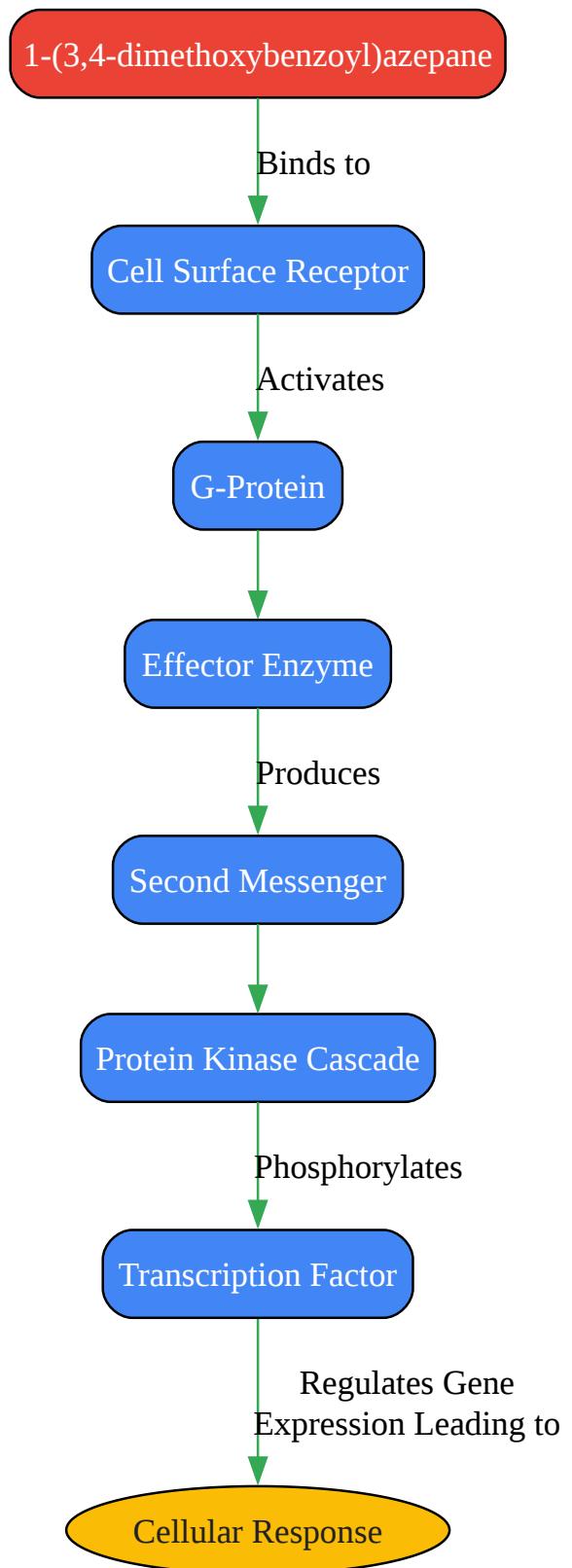
## Potential Areas of Research

Given the structural motifs, potential areas of pharmacological investigation for **1-(3,4-dimethoxybenzoyl)azepane** could include:

- Central Nervous System (CNS) Activity: Many azepane derivatives exhibit activity as antipsychotics, antidepressants, or anticonvulsants.
- Cardiovascular Effects: The veratryl group is a component of some cardiovascular drugs.
- Enzyme Inhibition: The molecule could be screened against various enzyme classes, such as kinases or proteases.

## Hypothetical Signaling Pathway Interaction Diagram

The following diagram illustrates a hypothetical interaction of a drug with a generic signaling pathway, which could be a starting point for investigating the mechanism of action of a new chemical entity like **1-(3,4-dimethoxybenzoyl)azepane**.



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Caption: A generic cell signaling pathway for hypothetical drug interaction studies.

## Conclusion

While specific experimental data for **1-(3,4-dimethoxybenzoyl)azepane** is not currently available, this technical guide provides a robust framework for its synthesis, characterization, and potential areas of investigation based on established chemical principles and data from related compounds. Researchers interested in this molecule are encouraged to perform the described experiments to establish its definitive properties and explore its pharmacological potential.

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